Cas no 201231-48-3 (3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-difluoro-4-oxo-,(1R,2S,5S)-(9CI))
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-difluoro-4-oxo-,(1R,2S,5S)-(9CI) Chemical and Physical Properties
Names and Identifiers
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- 3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-difluoro-4-oxo-,(1R,2S,5S)-(9CI)
- (1R,2S,5S)-6,6-DIFLUORO-4-OXO-3-AZABICYCLO[3.1.0]HEXANE-2-CARBOXYLIC ACID
- (1R,2R,5S)-6,6-DIFLUORO-4-OXO-3-AZABICYCLO[3.1.0]HEXANE-2-CARBOXYLIC ACID
- CID 138108187
- 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 6,6-difluoro-4-oxo-, (1R,2S,5S)-
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- Inchi: 1S/C6H5F2NO3/c7-6(8)1-2(6)4(10)9-3(1)5(11)12/h1-3H,(H,9,10)(H,11,12)/t1-,2-,3?/m1/s1
- InChI Key: NZPUZCGQCYAGLV-DPBRTBJNSA-N
- SMILES: FC1([C@H]2C(NC(C(=O)O)[C@@H]21)=O)F
Computed Properties
- Exact Mass: 177.024
- Monoisotopic Mass: 177.024
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.4
Experimental Properties
- Density: 1.71±0.1 g/cm3(Predicted)
- Boiling Point: 476.4±45.0 °C(Predicted)
- pka: 2.58±0.40(Predicted)
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-difluoro-4-oxo-,(1R,2S,5S)-(9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4754-100mg |
(1R,2S,5S)-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4754-250mg |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4754-500mg |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4754-1g |
(1R,2S,5S)-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
201231-48-3 | 95% | 1g |
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| Ambeed | A605754-1g |
(1R,2S,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
201231-48-3 | 98% | 1g |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4754-100.0mg |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4754-250.0mg |
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201231-48-3 | 95% | 250.0mg |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4754-500.0mg |
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201231-48-3 | 95% | 500.0mg |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4754-1.0g |
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201231-48-3 | 95% | 1.0g |
¥15365.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4754-100MG |
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201231-48-3 | 95% | 100MG |
¥ 3,841.00 | 2023-03-14 |
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Additional information on 3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-difluoro-4-oxo-,(1R,2S,5S)-(9CI)
Introduction to 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 6,6-difluoro-4-oxo-, (1R,2S,5S)-(9CI) and Its Significance in Modern Chemical Biology
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 6,6-difluoro-4-oxo-, (1R,2S,5S)-(9CI) (CAS No. 201231-48-3) is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its complex bicyclic framework and functionalized side chains. This molecule belongs to a class of heterocyclic compounds that exhibit remarkable potential in drug discovery and molecular recognition applications. The presence of fluorine atoms and an azabicyclo structure introduces specific steric and electronic properties, making it a valuable scaffold for designing novel bioactive molecules.
The compound's name highlights several key structural features that are critical for its biological activity. The bicyclo[3.1.0]hexane core provides a rigid three-dimensional scaffold that can mimic natural product structures, while the azabicyclo moiety introduces a nitrogen atom into the ring system. This nitrogen atom can serve as a hydrogen bond acceptor or participate in coordination interactions with biological targets. Additionally, the 6,6-difluoro substitution enhances the lipophilicity and metabolic stability of the molecule, which are crucial factors in drug design.
The (1R,2S,5S)-(9CI) configuration specifies the stereochemistry of the molecule, which is essential for its biological activity. In many cases, the precise spatial arrangement of atoms in a molecule can significantly influence its interactions with biological targets such as enzymes and receptors. The stereochemical specification ensures that researchers can produce enantiomerically pure forms of the compound for detailed biological evaluation.
Recent advancements in chemical biology have demonstrated the importance of fluorinated heterocycles in drug development. Fluorine atoms can modulate the pharmacokinetic properties of molecules by affecting their solubility, permeability, and metabolic stability. For instance, fluorine substitution can prevent rapid degradation by enzymes and increase the half-life of a drug in vivo. The 6,6-difluoro group in 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 6,6-difluoro-4-oxo-, (1R,2S,5S)-(9CI) likely contributes to these beneficial properties.
The 4-oxo group on the carboxylic acid side chain introduces a polar functional group that can participate in hydrogen bonding interactions with biological targets. This feature is particularly useful for designing molecules that interact with proteins or nucleic acids. The combination of these structural elements makes 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 6,6-difluoro-4-oxo-, (1R,2S,5S)-(9CI) a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in using computational methods to design and optimize novel heterocyclic compounds like 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 6,6-difluoro-4-oxo-, (1R,2S,5S)-(9CI). Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations have enabled researchers to predict the binding modes of these molecules to biological targets with high accuracy. These predictions can guide experimental efforts and accelerate the discovery of lead compounds for drug development.
One notable application of this compound is in the design of inhibitors for enzymes involved in metabolic pathways relevant to human diseases. For example, studies have shown that bicyclic structures similar to 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 6,6-difluoro-4-oxo-, (1R,2S,5S)-(9CI), can interact with metal ions at the active sites of enzymes such as kinases and proteases. The presence of fluorine atoms can enhance binding affinity by stabilizing transition states or by participating in favorable electrostatic interactions.
The stereochemical configuration specified by (1R,2S,5S)-(9CI) is particularly important for ensuring optimal interactions with biological targets. Enzymes often exhibit high stereospecificity in their binding pockets; therefore,the correct stereochemistry is essential for achieving potent inhibition or activation effects。 Computational studies have shown that small changes in stereochemistry can significantly alter binding affinity and selectivity, highlighting the importance of precise stereochemical control during drug design。
Another area where this compound shows promise is in the development of molecular probes for studying protein-protein interactions。 Fluorophores attached to heterocyclic scaffolds like bicyclo[3。1。0]hexane can serve as reporters, allowing researchers to visualize and quantify protein interactions in cells。 The unique structural features of 3-Azabicyclo[3。1。0]hexane-2-carboxylic acid, 6,6-difluoro-4-oxyo-, (lR,25,5s)-(9ci), make it an ideal candidate for designing such probes, which could contribute to our understanding of complex biological networks。
In conclusion,3-Azabicyclo[3。1。0]hexane-2-carboxylic acid, 66-difluoro--40x0-(ls25s)-(9ci) (CAS No。20123148--33) is a structurally fascinating compound with significant potential applications in chemical biology and drug discovery。 Its unique combination of functional groups, including fluorine atoms、an azabicyclo core、and specific stereochemistry, makes it an attractive scaffold for designing novel bioactive molecules。 Recent advances in computational chemistry have further enhanced our ability to explore its potential applications, paving the way for new therapeutic agents and molecular probes。
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